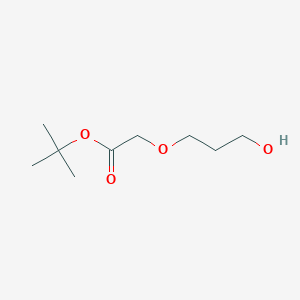![molecular formula C7H4BrClN2O2 B6255603 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1785003-58-8](/img/no-structure.png)
7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, also known as 7-bromo-6-chloropyrido[3,2-b][1,4]oxazin-3-one, is a heterocyclic compound that is widely studied in organic chemistry. It is a heterocyclic compound that has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of the mechanism of action of drugs.
科学的研究の応用
7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has been used in numerous scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. In addition, it has been used in the investigation of the mechanism of action of drugs, such as the antifungal drug fluconazole.
作用機序
The mechanism of action of 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. By inhibiting the enzyme, 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one may be able to increase the amount of acetylcholine available for transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of the enzyme acetylcholinesterase, the promotion of nerve transmission, and the inhibition of the growth of certain fungi.
実験室実験の利点と制限
The advantages of using 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity for certain enzymes or proteins.
将来の方向性
The possible future directions for 7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in drug discovery and development could be undertaken. Finally, further investigation into the structure-activity relationships of this compound could be conducted in order to better understand its effects on the body.
合成法
7-Bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid. The reaction is performed at room temperature, and the product is isolated by column chromatography. Another method of synthesis is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid in the presence of a catalytic amount of copper(II) chloride. The reaction is performed at room temperature, and the product is isolated by column chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves the conversion of a pyridine derivative to the desired oxazinone through a series of reactions.", "Starting Materials": [ "2-bromo-3-chloropyridine", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-3-chloropyridine is reacted with 2-aminoethanol in the presence of sodium hydroxide to form 7-bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazine.", "Step 2: The oxazine intermediate is then treated with acetic anhydride and phosphorus oxychloride to form the corresponding oxazinone.", "Step 3: The crude product is purified by recrystallization from ethanol and treated with sodium bicarbonate to obtain the final product, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one." ] } | |
CAS番号 |
1785003-58-8 |
分子式 |
C7H4BrClN2O2 |
分子量 |
263.47 g/mol |
IUPAC名 |
7-bromo-6-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H4BrClN2O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H,10,11,12) |
InChIキー |
IUFNMDAEJIJRKF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)Br)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



